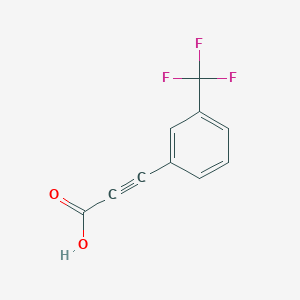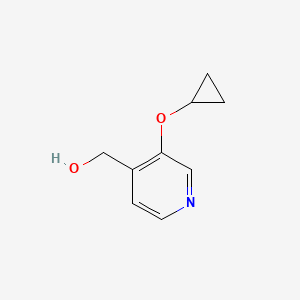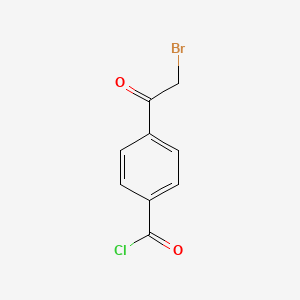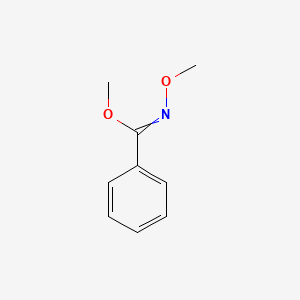
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester is a complex organic compound with a molecular formula of C17H18O6. This compound is known for its unique structural features, which include an acetyloxy group, a methoxy group, and an isopropyl group attached to a naphthalene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ethyl ester is then subjected to acetylation using acetic anhydride and a base such as pyridine to introduce the acetyloxy group. The methoxy and isopropyl groups are introduced through subsequent methylation and alkylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts and solvents are carefully selected to optimize the reaction rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetyloxy or methoxy groups are replaced by other functional groups using reagents like sodium hydroxide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with new functional groups replacing acetyloxy or methoxy groups.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The isopropyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester
- 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-2-(1-methylethyl)-1-oxo-, ethyl ester
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester is unique due to the presence of both acetyloxy and methoxy groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. The isopropyl group further enhances its lipophilicity, making it more suitable for applications requiring membrane permeability.
Propiedades
Fórmula molecular |
C19H22O5 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
ethyl 4-acetyloxy-6-methoxy-8-propan-2-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H22O5/c1-6-23-19(21)13-7-16-15(11(2)3)9-14(22-5)10-17(16)18(8-13)24-12(4)20/h7-11H,6H2,1-5H3 |
Clave InChI |
BRFHWPQQLGZKEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C(C=C2C(C)C)OC)C(=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



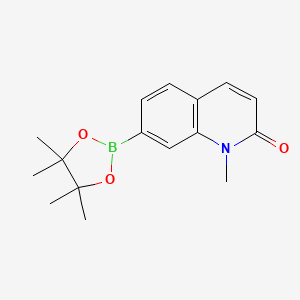
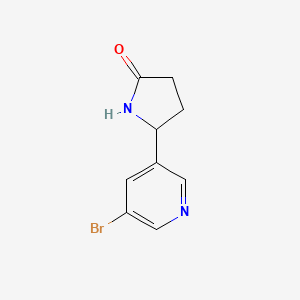

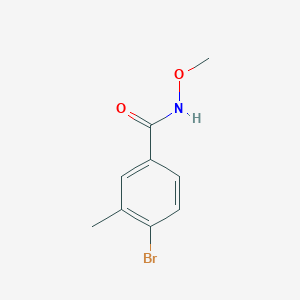
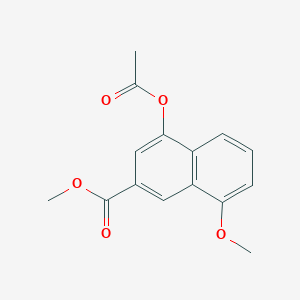
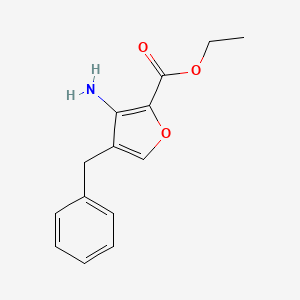
![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)


